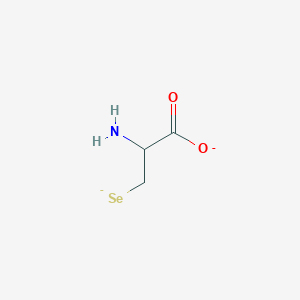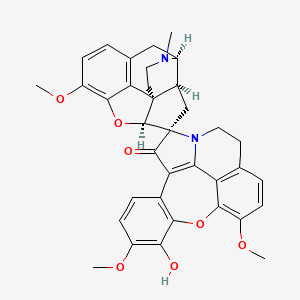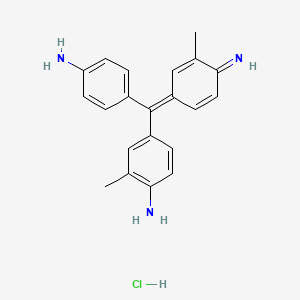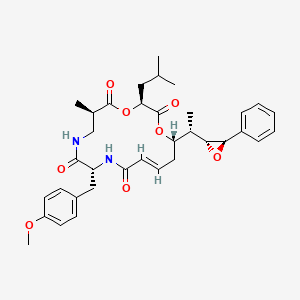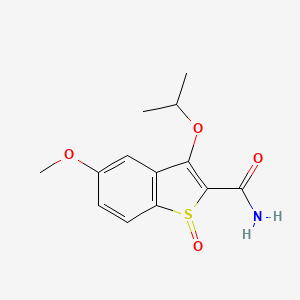![molecular formula C18H21N3O4 B1233711 ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)
ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-[(3-methoxyphenyl)methylidene]hydrazinyl]-oxomethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been utilized in various synthesis methods, such as the amination method, cyclization reactions, and aldol condensation. These techniques are crucial in creating novel chemical compounds with specific desired properties (Idhayadhulla et al., 2010).
Structural Analysis : Extensive characterization using techniques like IR, 1H-NMR, 13C-NMR, and mass spectroscopy has been employed to confirm the structure of the synthesized compounds. Such studies are essential for understanding the chemical nature and potential applications of these substances (Hublikar et al., 2019).
Potential Applications
Antimicrobial Properties : Some derivatives of the compound have shown promising antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Mikhed’kina et al., 2009).
Quantum Chemical Studies : Quantum chemical calculations, including density functional theory (DFT) and other computational methods, have been applied to study the molecular structure and properties of the compound. These studies can provide insights into its reactivity and stability, making it a candidate for various chemical applications (Singh et al., 2013).
Crystal Structure Analysis : The detailed crystal structure analysis provides insights into the molecular interactions and stability of the compound, which can be crucial for its use in material science or pharmaceutical applications (Ahankar et al., 2021).
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H21N3O4/c1-5-25-18(23)15-11(2)16(20-12(15)3)17(22)21-19-10-13-7-6-8-14(9-13)24-4/h6-10,20H,5H2,1-4H3,(H,21,22)/b19-10+ |
InChI Key |
CKUKILNJBSKZBQ-VXLYETTFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C/C2=CC(=CC=C2)OC)C |
SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=CC=C2)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


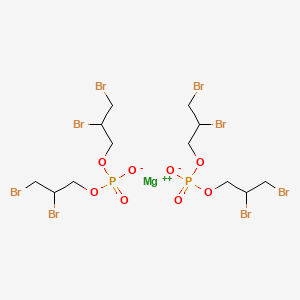
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)

![3-[4-(1-Formylpiperazin-4-yl)benzylidenyl]-2-indolinone](/img/structure/B1233638.png)
